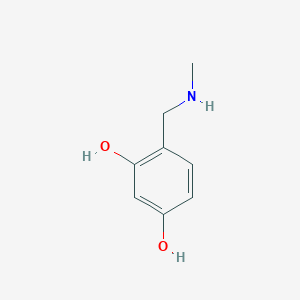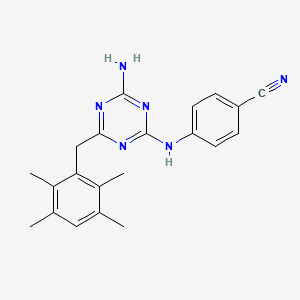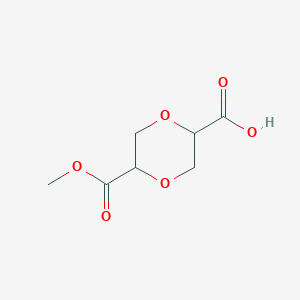
5-(Methoxycarbonyl)-1,4-dioxane-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methoxycarbonyl)-1,4-dioxane-2-carboxylic acid is an organic compound with a unique structure that includes a dioxane ring substituted with methoxycarbonyl and carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-1,4-dioxane-2-carboxylic acid typically involves the formation of the dioxane ring followed by the introduction of the methoxycarbonyl and carboxylic acid groups. One common method involves the reaction of diols with carbonyl compounds under acidic conditions to form the dioxane ring. Subsequent esterification and carboxylation steps introduce the methoxycarbonyl and carboxylic acid groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for the efficient and controlled formation of the dioxane ring and subsequent functionalization steps. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Methoxycarbonyl)-1,4-dioxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
5-(Methoxycarbonyl)-1,4-dioxane-2-carboxylic acid has several scientific research applications:
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Its structure can serve as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique properties make it suitable for the design of novel materials with specific functionalities.
Wirkmechanismus
The mechanism by which 5-(Methoxycarbonyl)-1,4-dioxane-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity. The dioxane ring and functional groups can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Methoxycarbonyl)furan-2-carboxylic acid: This compound has a furan ring instead of a dioxane ring but shares similar functional groups.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: This compound has a benzene ring with additional halogen substituents.
Uniqueness
5-(Methoxycarbonyl)-1,4-dioxane-2-carboxylic acid is unique due to its dioxane ring structure, which imparts distinct chemical and physical properties compared to similar compounds with different ring systems.
Eigenschaften
Molekularformel |
C7H10O6 |
|---|---|
Molekulargewicht |
190.15 g/mol |
IUPAC-Name |
5-methoxycarbonyl-1,4-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O6/c1-11-7(10)5-3-12-4(2-13-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) |
InChI-Schlüssel |
FRGYPQYDYKJZRN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1COC(CO1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


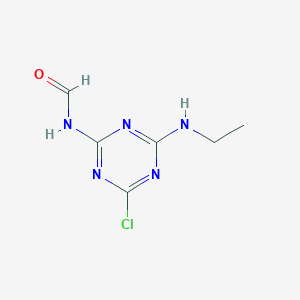
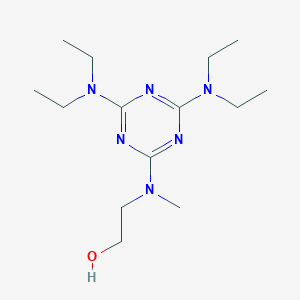
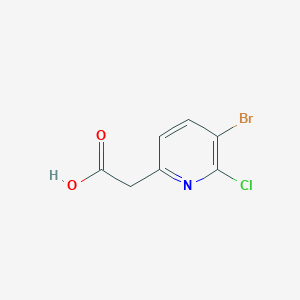
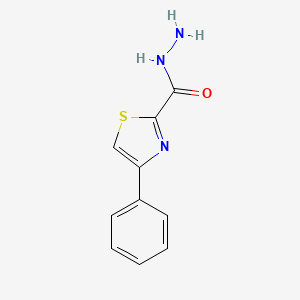
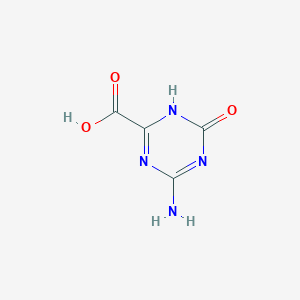

![3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15250888.png)
![3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride](/img/structure/B15250891.png)


![Ethyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate](/img/structure/B15250910.png)
![6-Chloroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15250911.png)
